4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid
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Overview
Description
4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H5BrF3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)aniline and 4-bromo-3-nitrobenzoic acid.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the quinoline ring. This can be achieved through various cyclization methods, including the Skraup synthesis or Friedländer synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed:
- Substituted quinoline derivatives
- Oxidized or reduced quinoline compounds
- Biaryl compounds through coupling reactions
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of drugs with potential therapeutic properties.
Industry: The compound finds applications in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biological processes, including enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
- 4-Bromo-2-methylquinoline
- 2-(Trifluoromethyl)quinoline
Comparison: 4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Its trifluoromethyl group also contributes to increased lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6(5)16-9(11(13,14)15)7(8)10(17)18/h1-4H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXGCAYXSYGXDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455967 |
Source
|
Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587886-11-1 |
Source
|
Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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